4-Chloro-6,8-dimethyl-2-phenylquinoline
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Overview
Description
4-Chloro-6,8-dimethyl-2-phenylquinoline is a halogenated heterocyclic compound with the molecular formula C17H14ClN and a molecular weight of 267.75 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,8-dimethyl-2-phenylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-phenylquinoline derivatives with chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) in the presence of a base . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6,8-dimethyl-2-phenylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form dihydroquinoline derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), bases (NaOH, KOH), solvents (DMF, DMSO)
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, acetic acid)
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, THF)
Major Products Formed
Substitution: Aminoquinolines, thioquinolines, alkoxyquinolines
Oxidation: Carboxyquinolines, aldehydoquinolines
Reduction: Dihydroquinolines
Scientific Research Applications
4-Chloro-6,8-dimethyl-2-phenylquinoline has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Chloro-6,8-dimethyl-2-phenylquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The chloro and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. Additionally, the quinoline core can intercalate into DNA, disrupting its function and leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6,8-dimethylquinoline
- 4,8-Dichloro-2,6-dimethylquinoline
- 4-Chloro-2,8-dimethylquinoline
- 4-Chloro-7,8-dimethylquinoline
- 4-Chloro-2,6-dimethylquinoline
- 4-Chloro-6,8-difluoro-2-methylquinoline
- 8-Chloro-4-hydroxy-2-phenylquinoline
- 2-Chloro-6,7-dimethoxy-4-methylquinoline
- 4,7-Dichloro-2,8-dimethylquinoline
Uniqueness
4-Chloro-6,8-dimethyl-2-phenylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the 2-position and the chloro group at the 4-position can enhance its reactivity and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
4-chloro-6,8-dimethyl-2-phenylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN/c1-11-8-12(2)17-14(9-11)15(18)10-16(19-17)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCJMSALUBTGDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656303 |
Source
|
Record name | 4-Chloro-6,8-dimethyl-2-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101602-31-7 |
Source
|
Record name | 4-Chloro-6,8-dimethyl-2-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 101602-31-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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